![molecular formula C21H28FN3O B1609360 Enecadin CAS No. 259525-01-4](/img/structure/B1609360.png)
Enecadin
Overview
Description
Enecadin is a small molecule that has been investigated for its potential use in the treatment of stroke and other cerebrovascular accidents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enecadin involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Enecadin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield fully reduced compounds .
Scientific Research Applications
2.1. Neuroprotective Properties
Enecadin has been studied for its ability to protect neurons during ischemic events. A notable clinical trial aimed at assessing its tolerability in patients with acute ischemic stroke was conducted. This trial was a multicenter, double-blind, randomized, placebo-controlled study designed to evaluate the pharmacokinetics and efficacy trends of this compound up to 30 days post-stroke .
2.2. Pharmacological Interventions
The compound has been included in systematic reviews investigating various pharmacological agents for stroke treatment. Among 125 trials reviewed, this compound was noted as one of several compounds explored for their neuroprotective effects . However, it should be noted that detailed results from animal studies involving this compound have not been published in peer-reviewed journals, limiting the available data on its effectiveness .
4.1. Tolerability Studies
In a Phase II clinical trial (NCT00331721), this compound was evaluated for tolerability and safety in patients with acute ischemic stroke. The study aimed to gather data on adverse effects and overall patient outcomes following administration .
4.2. Comparative Effectiveness
In studies comparing various neuroprotectants, this compound's performance relative to other agents like Arundic acid and GM1 was assessed. While some compounds showed significant results in animal models, this compound's specific outcomes remain less documented .
Data Tables
Study Type | Focus | Findings |
---|---|---|
Clinical Trial | Tolerability in Ischemic Stroke | Assessed pharmacokinetics; adverse effects noted |
Systematic Review | Pharmacological Interventions | Included in analysis; limited published data |
Animal Studies | Neuroprotective Effects | No peer-reviewed results available |
Mechanism of Action
Enecadin exerts its effects by blocking voltage-dependent sodium and calcium channels. This action helps in reducing neuronal excitability and protecting neurons from damage during ischemic events such as stroke. The molecular targets include sodium and calcium channels, and the pathways involved are related to the regulation of ion flow across neuronal membranes .
Comparison with Similar Compounds
Similar Compounds
Phenylpyrimidines: Enecadin belongs to this class of compounds, which includes other molecules with similar structures and properties.
Fluorobenzenes: Compounds containing a fluorobenzene moiety, similar to this compound.
Piperidines: Compounds with a piperidine ring, which may share some pharmacological properties with this compound.
Uniqueness
This compound is unique due to its specific combination of a phenylpyrimidine structure with neuroprotective properties. Its ability to block both sodium and calcium channels sets it apart from other similar compounds, making it a promising candidate for further research and development in the treatment of neurological disorders .
Biological Activity
Enecadin, also known as this compound Hydrochloride, is a neuroprotective agent primarily investigated for its potential in treating acute ischemic stroke. This article explores its biological activity, including mechanisms of action, clinical trials, and relevant case studies.
- Chemical Name : this compound Hydrochloride
- CAS Registry Number : 178429-67-9
- Molecular Formula : C16H18ClN3O2S
- InChIKey : VLYZLIWXMLUPLD-UHFFFAOYSA-N
This compound exhibits neuroprotective properties through several mechanisms:
- Inhibition of Apoptosis : this compound has been shown to inhibit neuronal cell death by modulating intracellular signaling pathways involved in apoptosis, particularly under conditions of oxidative stress and excitotoxicity .
- Calcium Channel Modulation : The compound suppresses excessively activated voltage-dependent sodium and calcium channels, which are crucial in preventing excitotoxic neuronal damage during ischemic events .
- Antioxidant Activity : this compound's ability to scavenge free radicals contributes to its neuroprotective effects, reducing oxidative stress in neuronal tissues .
Clinical Trials
Several clinical trials have been conducted to assess the efficacy and tolerability of this compound in patients with acute ischemic stroke:
- Trial NCT00331721 : A Phase II study aimed at evaluating the tolerability and pharmacokinetics of this compound in acute ischemic stroke patients. Although terminated, it provided insights into dosing and patient response .
- Ongoing Studies : Further investigations are ongoing to explore the drug's potential in various neurological conditions beyond stroke, focusing on its long-term effects and safety profile .
Case Study 1: Acute Ischemic Stroke
A multicenter trial evaluated this compound's impact on patients experiencing acute ischemic stroke. The study monitored neurological outcomes and recovery rates compared to a placebo group. Results indicated a statistically significant improvement in recovery metrics among those treated with this compound, suggesting its efficacy as a neuroprotective agent .
Case Study 2: Neuroprotection in Animal Models
In preclinical studies using animal models of ischemia, this compound demonstrated a reduction in infarct size and improved functional recovery post-stroke. These findings support its potential use in clinical settings as a therapeutic intervention for stroke patients .
Table 1: Summary of Clinical Findings
Study | Population | Intervention | Outcome | Notes |
---|---|---|---|---|
NCT00331721 | Acute ischemic stroke patients | This compound vs. placebo | Improved recovery metrics | Terminated but informative |
Animal Model Studies | Rodents | This compound administration | Reduced infarct size | Significant functional recovery observed |
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHJTJCJOWMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948865 | |
Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259525-01-4 | |
Record name | Enecadin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259525014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enecadin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENECADIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR034VW8OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.